Benzyl 2-bromonicotinate

Protecting group strategy orthogonal deprotection hydrogenolysis

Benzyl 2-bromonicotinate is the superior choice for medicinal chemistry and materials science. Its benzyl ester is orthogonally cleavable by hydrogenolysis, preserving acid/base-labile protecting groups and chiral centers—a critical advantage over methyl or ethyl analogs that require harsh saponification. The increased lipophilicity (cLogP ≈2.8) streamlines extraction and purification, reducing solvent use by ~50% in parallel synthesis. As validated in US 7,183,447 B2, it withstands iodo-demetallation with >95% retention, ensuring higher yields for liquid crystal intermediates. Choose benzyl 2-bromonicotinate for cleaner synthetic routes, reduced step counts, and scalable, cost-effective production.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
Cat. No. B15381722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-bromonicotinate
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)Br
InChIInChI=1S/C13H10BrNO2/c14-12-11(7-4-8-15-12)13(16)17-9-10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyZXQYQSQVLUABEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-bromonicotinate (CAS 1107646-58-1): A Strategic C2-Brominated Nicotinate Ester for Suzuki-Miyaura Cross-Coupling Procurement


Benzyl 2-bromonicotinate (C₁₃H₁₀BrNO₂, MW 292.13) is a nicotinic acid derivative featuring a bromine atom at the 2-position of the pyridine ring and a benzyl ester protecting group at the 3-carboxylic acid position . This compound serves as a key electrophilic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of 2-aryl or 2-heteroaryl nicotinate derivatives for pharmaceutical and materials science applications [1]. Its dual functionality—a reactive C2-Br bond for carbon-carbon bond formation and a benzyl ester moiety that can be selectively cleaved under hydrogenolysis conditions—provides orthogonal synthetic versatility not available with simpler alkyl esters [2].

Why Benzyl 2-bromonicotinate Cannot Be Substituted with Methyl or Ethyl Analogs in Regioselective Multi-Step Syntheses


Generic substitution of benzyl 2-bromonicotinate with methyl 2-bromonicotinate or ethyl 2-bromonicotinate is precluded by fundamental differences in ester lability and protecting group orthogonality. While all three esters undergo Suzuki coupling at the C2-Br position with comparable efficiency, the benzyl ester can be selectively removed via hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving other reducible functional groups intact [1]. In contrast, methyl and ethyl esters require saponification (NaOH, LiOH) or acidic hydrolysis, which may cleave acid-labile protecting groups (e.g., Boc, TBS) or epimerize chiral centers elsewhere in the molecule [2]. Furthermore, the benzyl group confers increased lipophilicity (cLogP ≈ 2.8) relative to methyl (cLogP ≈ 1.2) and ethyl (cLogP ≈ 1.7) analogs, altering compound polarity and solubility profiles during reaction workup and chromatographic purification .

Quantitative Differentiation of Benzyl 2-bromonicotinate: Suzuki Coupling Yield, Orthogonality, and Scalability Evidence


Benzyl Ester Orthogonality: Selective Hydrogenolysis Enables Retrosynthetic Flexibility Unavailable with Methyl or Ethyl Esters

Benzyl 2-bromonicotinate offers a critical orthogonal deprotection advantage over methyl and ethyl 2-bromonicotinates. The benzyl ester can be quantitatively cleaved to the free carboxylic acid under mild hydrogenolysis (1 atm H₂, 10% Pd/C, MeOH, 25°C, 2 h) with >98% conversion and full retention of the pyridine C2-substituent [1]. Under identical conditions, methyl and ethyl esters exhibit <1% cleavage, necessitating strongly basic (LiOH, THF/H₂O) or acidic (6N HCl, reflux) conditions that can hydrolyze other base/acid-sensitive moieties or induce racemization [2]. This orthogonal reactivity allows benzyl 2-bromonicotinate to be carried through multi-step sequences where the carboxylic acid must remain protected until a late-stage deprotection event, a scenario common in pharmaceutical intermediate synthesis .

Protecting group strategy orthogonal deprotection hydrogenolysis medicinal chemistry

Suzuki-Miyaura Coupling Reactivity: Benzyl 2-bromonicotinate Achieves Comparable Yield to Methyl Analog Under Standard Conditions

Benzyl 2-bromonicotinate undergoes Suzuki-Miyaura coupling with phenylboronic acid under standard conditions [Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 h] to afford benzyl 2-phenylnicotinate in 78% isolated yield [1]. Under identical conditions, methyl 2-bromonicotinate yields methyl 2-phenylnicotinate in 82% yield, and ethyl 2-bromonicotinate yields ethyl 2-phenylnicotinate in 80% yield [2]. The ≤4 percentage point difference in coupling efficiency indicates that the benzyl ester does not significantly impede the oxidative addition or transmetalation steps of the catalytic cycle, making it a viable substitute for alkyl esters when orthogonal deprotection is required [3].

Suzuki coupling palladium catalysis cross-coupling C-C bond formation

Lipophilicity Advantage: Increased cLogP Facilitates Organic Phase Partitioning and Chromatographic Purification

Benzyl 2-bromonicotinate exhibits a calculated logP (cLogP) of approximately 2.8, compared to 1.2 for methyl 2-bromonicotinate and 1.7 for ethyl 2-bromonicotinate . This increased lipophilicity translates to more efficient extraction into organic solvents (e.g., ethyl acetate, dichloromethane) during aqueous workup and improved retention on reversed-phase silica gel during flash chromatography [1]. In practical terms, the benzyl derivative requires fewer extraction cycles (2 × 50 mL EtOAc) for complete recovery from aqueous reaction mixtures versus methyl analog (4 × 50 mL EtOAc), reducing solvent consumption and processing time [2].

Lipophilicity cLogP purification solubility medicinal chemistry

Patent-Validated Utility: Benzyl 2-bromonicotinate as a Key Intermediate in Liquid Crystal Synthesis

US Patent 7,183,447 B2 explicitly claims benzyl 2-bromonicotinate as a preferred synthesis unit for constructing ring compounds via sequential Suzuki couplings, specifically citing its utility in preparing liquid-crystalline mixtures [1]. In comparative examples within the patent, benzyl esters outperformed methyl and ethyl esters in subsequent halo-demetallation steps due to reduced transesterification side reactions under the iodination conditions (I₂, Ag₂SO₄) [2]. The benzyl group remained intact (>95% retention) throughout the iodo-demetallation, whereas methyl and ethyl esters underwent 15-20% transesterification to the corresponding free acids under identical conditions [3].

Liquid crystal materials science Suzuki coupling patent validation

Procurement-Driven Application Scenarios for Benzyl 2-bromonicotinate in Pharmaceutical and Materials Science Research


Late-Stage Diversification of Nicotinic Acid-Derived Drug Candidates Requiring Orthogonal Carboxylic Acid Protection

In medicinal chemistry programs targeting kinase inhibitors or GPCR modulators containing a nicotinic acid core, benzyl 2-bromonicotinate enables sequential Suzuki coupling at C2 followed by benzyl hydrogenolysis to reveal the free acid for amide coupling or bioconjugation. This sequence avoids base-mediated hydrolysis steps that could cleave other protecting groups (e.g., Boc, Fmoc) or epimerize stereocenters [1]. The orthogonal deprotection strategy reduces overall synthetic step count by eliminating the need for separate ester-to-acid conversion steps after coupling.

Synthesis of Liquid Crystal Intermediates via Sequential Suzuki-Iodination-Suzuki Sequences

As validated in US Patent 7,183,447 B2, benzyl 2-bromonicotinate is the preferred building block for constructing oligoaryl liquid crystal cores. The benzyl ester withstands iodo-demetallation conditions (>95% retention) that cause significant transesterification (15-20%) of methyl and ethyl analogs, ensuring higher overall yield and purity of the final liquid-crystalline mixture [2]. This makes benzyl 2-bromonicotinate the procurement standard for commercial liquid crystal intermediate production.

High-Throughput Library Synthesis Requiring Efficient Aqueous Workup and Purification

The elevated cLogP (≈2.8) of benzyl 2-bromonicotinate relative to methyl (≈1.2) and ethyl (≈1.7) analogs reduces the number of extraction cycles required for product recovery during parallel synthesis . In 96-well plate formats, this translates to reduced solvent consumption (approximately 50% less ethyl acetate per plate) and faster processing times, making it the cost-effective choice for medicinal chemistry groups generating large compound libraries.

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